![molecular formula C12H9IN4O B599072 2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one CAS No. 1204298-51-0](/img/structure/B599072.png)
2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one” is a derivative of 7-deazaadenine . It’s a type of pyrrolo[2,3-d]pyrimidin-4-amine, which is a class of compounds known to possess significant anti-HIV, antitumor, antimicrobial, and antiangiogenic activities .
Synthesis Analysis
The synthesis of such compounds generally involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a pyrrolo[2,3-d]pyrimidine moiety . They are analogues of adenine in which its N-7 (purine numbering) has been replaced by a CH group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically characterized by IR, 1H-NMR, 13C-NMR, and CHN analysis .Applications De Recherche Scientifique
Tyrosine Kinase Inhibition
This compound has been identified as a potential inhibitor of various tyrosine kinases . These enzymes are crucial in signaling pathways that control cell division and are often implicated in cancer. By inhibiting specific tyrosine kinases, this compound could serve as a lead for developing new antitumor drugs .
Antiproliferative Activity
Due to its ability to inhibit key enzymes, this compound also exhibits antiproliferative activity . This makes it valuable for research into treatments for diseases characterized by abnormal cell growth, such as psoriasis and restenosis .
Cyclin-Dependent Kinase Inhibition
Cyclin-dependent kinases (CDKs) are another target of this compound. CDKs play a vital role in regulating the cell cycle, and their inhibition can halt the proliferation of cancer cells. This compound’s effect on CDKs could be harnessed for cancer therapy .
Phosphodiesterase Type 5 (PDE5) Inhibition
The compound has been found to act as a selective inhibitor of PDE5 . PDE5 inhibitors are used to treat erectile dysfunction and pulmonary hypertension. Research into this application could lead to the development of new therapeutic agents .
Antiviral Activity
Research suggests that derivatives of this compound may have applications in treating viral infections. For instance, its structural analogs have shown promise in the treatment of hepatitis C . This opens up avenues for the compound to be used in antiviral drug development .
Diabetes Mellitus Type II Treatment
The compound’s ability to modulate kinase activity gives it potential use in treating Type II diabetes . By influencing signaling pathways, it could help in regulating glucose metabolism, which is a significant concern in diabetes management .
Mécanisme D'action
Target of Action
The primary target of 2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .
Mode of Action
This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, thereby inhibiting its activity . This inhibition prevents the phosphorylation and activation of STAT proteins, which are responsible for executing the downstream effects of the JAK-STAT signaling pathway .
Biochemical Pathways
The JAK-STAT pathway is the primary biochemical pathway affected by this compound . When JAK1 is inhibited, the activation of STAT proteins is also hindered. This results in the modulation of gene expression within the cell . The downstream effects of this include a reduction in inflammation and immune response, which are often overactive in conditions such as autoimmune diseases .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability . In vitro ADME, hERG, kinase profiling, and pharmacokinetic tests have been performed to optimize this compound as a lead compound .
Result of Action
The inhibition of JAK1 by this compound leads to a decrease in the activity of the JAK-STAT pathway . This can result in a reduction of inflammation and immune response, making this compound potentially useful in the treatment of conditions such as rheumatoid arthritis and other autoimmune diseases . Mouse and rat in vivo studies have verified that this compound exhibits desired efficacies in collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Furthermore, the presence of other substances, such as proteins or ions, can potentially interact with the compound and affect its action .
Orientations Futures
Propriétés
IUPAC Name |
2-amino-5-(4-iodophenyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN4O/c13-7-3-1-6(2-4-7)8-5-15-10-9(8)11(18)17-12(14)16-10/h1-5H,(H4,14,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDOICLRIVXYQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC3=C2C(=O)NC(=N3)N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679853 |
Source


|
| Record name | 2-Amino-5-(4-iodophenyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204298-51-0 |
Source


|
| Record name | 2-Amino-5-(4-iodophenyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



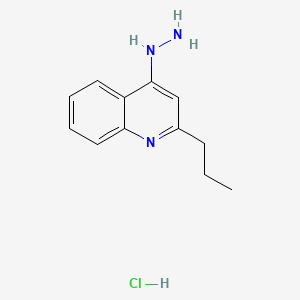

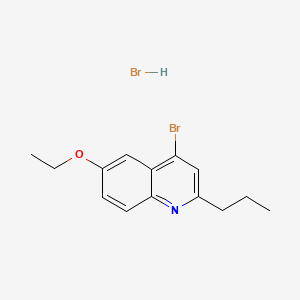
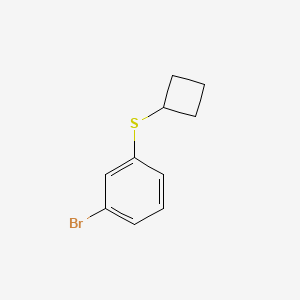
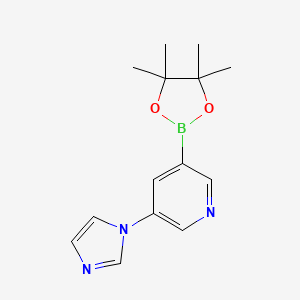


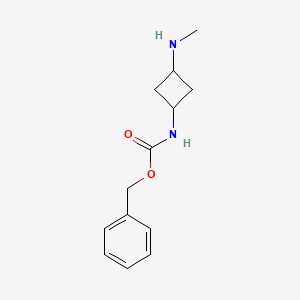
![N-Spiro[5.5]undec-3-yl-guanidine](/img/structure/B599003.png)


![(1R,3R,5Z)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1S)-2-(diphenylphos](/img/no-structure.png)